

Preclinical in vitro and in vivo studies of Tosedostat

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An In-Depth Technical Guide to the Preclinical In Vitro and In Vivo Studies of Tosedostat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosedostat (formerly known as CHR-2797) is an orally bioavailable small molecule that belongs to the class of aminopeptidase inhibitors.[1] It has demonstrated significant anti-tumor activity in a variety of preclinical models of cancer, both as a monotherapy and in combination with other cytotoxic agents.[2][3] **Tosedostat** is a prodrug that is converted intracellularly to its active metabolite, CHR-79888, which is a potent inhibitor of M1 family aminopeptidases.[4][5] This guide provides a comprehensive overview of the preclinical in vitro and in vivo studies of **Tosedostat**, focusing on its mechanism of action, efficacy in various cancer models, and the experimental protocols used in its evaluation.

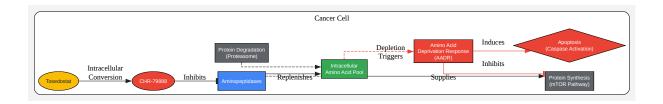
Mechanism of Action

Tosedostat's primary mechanism of action is the inhibition of aminopeptidases, which are enzymes responsible for the final stages of protein degradation, recycling amino acids for new protein synthesis.[6] By inhibiting these enzymes, **Tosedostat**'s active metabolite, CHR-79888, depletes the intracellular pool of free amino acids, particularly in rapidly proliferating cancer cells.[5][7] This amino acid deprivation triggers a cellular stress response known as the Amino Acid Deprivation Response (AADR), leading to several downstream effects:



- Inhibition of Protein Synthesis: The reduction in available amino acids leads to the inhibition of the mTOR signaling pathway, a key regulator of protein synthesis and cell growth.[5][8]
- Upregulation of Pro-apoptotic Factors: The AADR induces the expression of pro-apoptotic proteins such as CHOP and NOXA.[8]
- Induction of Apoptosis: The culmination of these effects is the induction of apoptosis (programmed cell death) in cancer cells, primarily through the activation of caspases 3, 7, and 9.[8]

Tosedostat shows selectivity for transformed cells over non-transformed cells, making it a promising candidate for targeted cancer therapy.[2][9]



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Caption: Tosedostat's mechanism of action in cancer cells.

In Vitro Studies Enzyme Inhibition

Tosedostat, through its active metabolite CHR-79888, inhibits several members of the M1 aminopeptidase family. The half-maximal inhibitory concentrations (IC50) against key aminopeptidases are summarized below.



Enzyme	IC50 (nM)	Reference
Leucyl Aminopeptidase (LAP)	100	[9]
Puromycin-Sensitive Aminopeptidase (PuSA)	150	[9]
Aminopeptidase N (CD13)	220	[9]
Leukotriene A4 (LTA4) Hydrolase (CHR-79888)	8	[9]
Aminopeptidase B	>1000	[9]
PILSAP	>5000	[9]
MetAP-2	>30000	[9]

Anti-proliferative Activity

Tosedostat has demonstrated potent anti-proliferative effects across a range of hematological and solid tumor cell lines.

Cell Line	Cancer Type	IC50 (nM)	Reference
U-937	Histiocytic Lymphoma	10	[9][10]
KG-1	Acute Myeloid Leukemia	15	[9]
GDM-1	Acute Myeloid Leukemia	15	[9]
HL-60	Promyelocytic Leukemia	30	[9]
HuT 78	T-cell Lymphoma	>10,000	[9][10]
Jurkat E6-1	T-cell Leukemia	>10,000	[9]

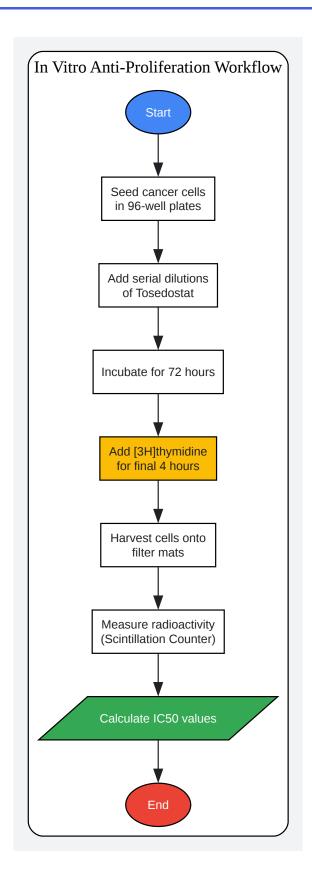
Note: The sensitivity to **Tosedostat** does not appear to correlate with the mutational status of p53, PTEN, or K-Ras.[9]



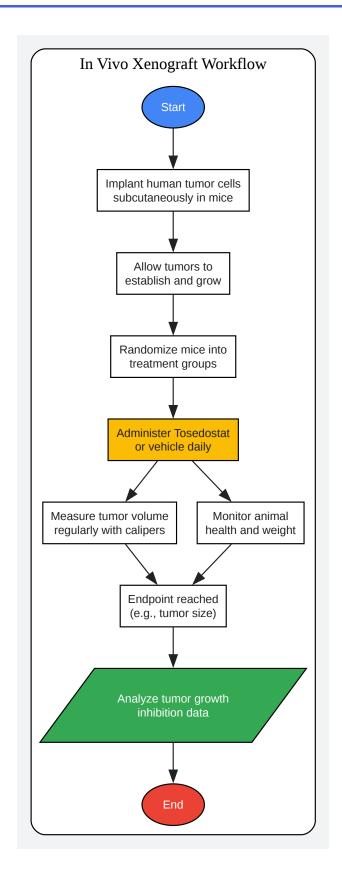
Experimental Protocols: In Vitro

- Leucyl Aminopeptidase (LAP) Activity: LAP activity is measured by the hydrolysis of the
 tripeptide LGG. The reaction mixture contains diluted **Tosedostat**, 10 µg/mL LAP, and 0.5
 mM LGG. After incubation at 37°C for 90 minutes, the reaction is stopped, and the product is
 detected using OPA derivatization reagent with fluorescence measurement (excitation
 355nm, emission 460nm).
- Puromycin-Sensitive Aminopeptidase (PuSA) and Aminopeptidase N Activity: The activity of
 these enzymes is determined using the fluorogenic substrate Ala-AMC. The incubation mix
 includes diluted **Tosedostat**, the substrate, and the respective enzyme. After incubation at
 37°C for 1-2 hours, the reaction is terminated with acetic acid, and fluorescence is
 measured.
- Cell Culture: Cancer cell lines are cultured in appropriate media.
- Drug Exposure: Cells are exposed to varying concentrations of Tosedostat (dissolved in DMSO) for 72 hours.
- [3H]Thymidine Pulse: During the final 4 hours of incubation, cells are pulsed with 0.4 μ Ci/well of [3H]thymidine.
- Harvesting and Scintillation Counting: Cells are harvested onto glass fiber filter mats. The
 amount of [3H]thymidine incorporated into the cellular DNA is quantified using a scintillation
 counter to determine the inhibition of proliferation.









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